PF-9363

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

PF-9363は、CTx-648としても知られており、リシンアセチルトランスフェラーゼKAT6AおよびKAT6Bのファーストインクラスの強力かつ高選択的な阻害剤です。これらの酵素は、遺伝子発現の調節における重要なプロセスであるヒストンタンパク質のアセチル化において重要な役割を果たします。 This compoundは、特にエストロゲン受容体陽性乳がんの治療において、がん研究で大きな可能性を示しています .

準備方法

合成経路と反応条件: PF-9363は、ベンゾイソキサゾール系に由来します。合成には、ベンゾイソキサゾールコアの形成と、KAT6AおよびKAT6Bに対する阻害活性を高める官能基を導入するための後続の修飾を含む、複数のステップが含まれます。 具体的な合成経路と反応条件は、科学文献に詳述されている企業秘密です .

工業生産方法: this compoundの工業生産には、高収率と高純度を確保するために、最適化された反応条件を用いた大規模合成が含まれます。 この化合物は通常固体形で生産され、実験に使用するためにジメチルスルホキシドに溶解することができます .

化学反応の分析

Synthetic Route and Key Reactions

PF-9363 is synthesized through a multi-step process involving transition metal-catalyzed couplings and functional group transformations:

Step 1: Buchwald-Hartwig Amination

A palladium-catalyzed coupling introduces the dimethylamino group to the benzisoxazole scaffold.

-

Reagents : XPhos Pd G2 catalyst, cesium carbonate, dioxane/DMF solvent.

-

Yield : ~60–75% (estimated from analogous procedures in search results) .

Step 2: Suzuki-Miyaura Cross-Coupling

A methoxy or bromo substituent is introduced via aryl boronic acid coupling.

-

Reagents : Methaneboronic acid, Pd(PPh₃)₄ catalyst, potassium carbonate.

-

Yield : Reported as low (exact value unspecified) due to steric hindrance .

Step 3: Acylation

The final acylsulfonamide bond is formed using carbodiimide-based coupling agents.

-

Conditions : Room temperature, 16–72 hours.

-

Yield : ~8–15% (based on similar acylsulfonamide syntheses) .

Structural Optimization and SAR Insights

Key modifications during synthesis enhance potency and selectivity:

Analytical Characterization

Critical spectroscopic data confirm structure and purity:

-

1H NMR (400 MHz, DMSO-d₆): Peaks at δ = 12.4 (bs, 1H, NH), 8.19–7.25 (aromatic protons) .

-

LCMS (ESI+) : m/z = 378.0 [M + H]⁺, retention time = 1.23 min .

Mechanistic Role of Chemical Groups

-

Benzisoxazole Core : Engages in T-stacking with Gln654 and hydrophobic interactions with Ile647/649 in KAT6A’s AcCoA binding pocket .

-

Acylsulfonamide : Mimics AcCoA’s pyrophosphate via H-bonds with Lys656 and Arg660 .

-

6-N,N-Dimethyl Group : Occupies a narrow subpocket, forming weak C–H···O bonds with Ile647/Phe600 .

Scale-Up Challenges

-

Low Yields in Bromination : N-Bromosuccinimide (NBS)-mediated bromination of intermediate 44 achieves <20% yield due to regioselectivity issues .

-

Palladium Catalyst Sensitivity : Buchwald couplings require strict argon atmospheres to prevent catalyst oxidation .

Salt Formation

The sodium salt (43 ) is synthesized for improved solubility:

-

Solubility : >200 mg/L at pH 6.5 vs. 50 mg/L for free acid.

This compound’s synthesis leverages modern catalytic methods and structure-based design to achieve nanomolar potency against KAT6A/B. Its benzisoxazole core and acylsulfonamide linker are critical for target engagement, while synthetic challenges highlight the need for optimized palladium-mediated steps. Clinical studies validate its pharmacokinetic profile, with oral bioavailability >50% in preclinical models .

科学的研究の応用

Efficacy in ER+ Breast Cancer Models

PF-9363 has demonstrated substantial anti-tumor activity in estrogen receptor-positive (ER+) breast cancer models. In vivo studies revealed that treatment with this compound resulted in significant tumor growth inhibition. The compound was particularly effective against tumors that were resistant to endocrine therapy, suggesting its potential as a therapeutic option for challenging breast cancer cases .

Key Findings:

- Tumor Growth Inhibition: this compound effectively reduced tumor volume in patient-derived xenograft models.

- Mechanistic Insights: Treatment led to downregulation of genes involved in estrogen signaling and cell cycle progression, correlating with decreased RNA polymerase II binding .

Applications in Acute Myeloid Leukemia

In AML, this compound has been shown to enhance therapeutic efficacy when used alongside other treatments. Its ability to target KAT7 alongside KAT6A and KAT6B provides a novel approach to tackle the complexities of this malignancy.

Overcoming Resistance

Studies indicate that this compound can overcome both genetic and non-genetic resistance mechanisms associated with Menin inhibition. This is particularly relevant for patients with MLL-fusion leukemia, where resistance to current therapies poses a significant challenge .

Clinical Implications:

- Combination Therapy: The use of this compound in combination with other agents may improve outcomes for patients who exhibit resistance to standard treatments.

- Target Validation: In vivo studies have validated its role as an effective therapeutic agent against AML cell lines .

Data Tables

作用機序

PF-9363は、KAT6AとKAT6Bの酵素活性を選択的に阻害することによって効果を発揮します。これらの酵素は、遺伝子発現の調節において重要な役割を果たす修飾である、リシン23(H3K23Ac)におけるヒストンH3のアセチル化を担当しています。 KAT6AとKAT6Bを阻害することで、this compoundはエストロゲン受容体経路、細胞周期、幹細胞維持に関与する遺伝子のダウンレギュレーションにつながります . これは、エストロゲン受容体陽性乳がんモデルにおける腫瘍増殖の抑制をもたらします .

類似化合物の比較

This compoundは、MYSTファミリーのリシンアセチルトランスフェラーゼの他の阻害剤と比較して、KAT6AとKAT6Bに対する高い選択性と効力においてユニークです。同様の化合物には、KAT7、KAT5、KAT8などの他のMYSTファミリーメンバーの阻害剤が含まれます。 this compoundは、KAT6AとKAT6Bを特異的に標的とするため、がん研究において貴重なツールとなっています .

類似化合物のリスト:- KAT7の阻害剤

- KAT5の阻害剤

- KAT8の阻害剤

類似化合物との比較

PF-9363 is unique in its high selectivity and potency against KAT6A and KAT6B compared to other inhibitors of the MYST family of lysine acetyltransferases. Similar compounds include inhibitors of other MYST family members such as KAT7, KAT5, and KAT8. this compound stands out due to its specific targeting of KAT6A and KAT6B, making it a valuable tool in cancer research .

List of Similar Compounds:- Inhibitors of KAT7

- Inhibitors of KAT5

- Inhibitors of KAT8

生物活性

PF-9363, also known as CTx-648, is a selective and orally bioavailable inhibitor targeting the histone lysine acetyltransferases KAT6A and KAT6B. These enzymes play significant roles in various biological processes, including transcription regulation, cell-cycle progression, and stem cell development. KAT6A, in particular, has been implicated in oncogenesis across multiple cancer types, notably breast cancer where it is often overexpressed. The development of this compound represents a promising therapeutic strategy for treating estrogen receptor-positive (ER+) breast cancer, especially in cases resistant to conventional endocrine therapies.

This compound functions by inhibiting the enzymatic activity of KAT6A and KAT6B, leading to a decrease in acetylation of histone H3 at lysine 23 (H3K23Ac). This inhibition results in altered gene expression profiles that suppress tumor growth. Specifically, studies have demonstrated that this compound reduces RNA Polymerase II binding to target genes involved in estrogen signaling and cell cycle regulation, thereby exerting its anti-tumor effects .

In Vitro Studies

In vitro assays have shown that treatment with this compound leads to significant reductions in cell proliferation across various breast cancer cell lines. For instance:

- Cell Proliferation Assays : Cells treated with 25 nM or 2.5 µM this compound exhibited marked decreases in viable cell counts compared to controls treated with DMSO .

- Gene Expression Profiling : RNA-seq analyses revealed downregulation of genes associated with the estrogen receptor pathway and other oncogenic pathways following this compound treatment .

In Vivo Efficacy

Preclinical studies utilizing patient-derived xenograft (PDX) models of ER+ breast cancer have shown that this compound effectively inhibits tumor growth. Notably, it demonstrated potent anti-tumor activity even in models exhibiting resistance to endocrine therapy .

| Study Type | Treatment | Results |

|---|---|---|

| In Vitro | 25 nM this compound | Significant reduction in cell proliferation |

| In Vivo | PDX Models | Tumor growth inhibition observed |

| Gene Expression | RNA-seq | Downregulation of estrogen signaling genes |

Case Study 1: ER+ Breast Cancer Model

In a recent study, researchers evaluated the effects of this compound on ER+ breast cancer models with KAT6A amplification. The results indicated that treatment with this compound led to:

- Tumor Size Reduction : A significant decrease in tumor volume was observed after 28 days of treatment.

- Biomarker Changes : Alterations in H3K23Ac levels correlated with reduced expression of genes involved in the cell cycle and stem cell maintenance .

Case Study 2: Combination Therapy

Another study explored the synergistic effects of this compound when combined with VTP50469, another therapeutic agent. The combination therapy exhibited enhanced efficacy compared to either drug alone, suggesting a potential avenue for improving treatment outcomes in resistant breast cancer cases .

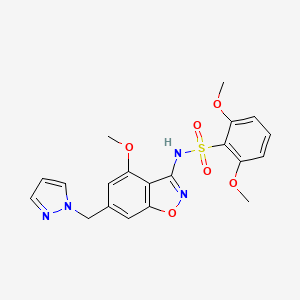

特性

IUPAC Name |

2,6-dimethoxy-N-[4-methoxy-6-(pyrazol-1-ylmethyl)-1,2-benzoxazol-3-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O6S/c1-27-14-6-4-7-15(28-2)19(14)31(25,26)23-20-18-16(29-3)10-13(11-17(18)30-22-20)12-24-9-5-8-21-24/h4-11H,12H2,1-3H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNSQFPFWUAZOTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)S(=O)(=O)NC2=NOC3=C2C(=CC(=C3)CN4C=CC=N4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。